molecular formula C16H13N3O2 B12947915 2-(1H-Benzimidazole-2-carbonyl)-N-methylbenzamide CAS No. 62367-29-7

2-(1H-Benzimidazole-2-carbonyl)-N-methylbenzamide

Cat. No.: B12947915
CAS No.: 62367-29-7
M. Wt: 279.29 g/mol
InChI Key: WHBPNEAGUQTSOP-UHFFFAOYSA-N
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Description

2-(1H-benzo[d]imidazole-2-carbonyl)-N-methylbenzamide is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzo[d]imidazole-2-carbonyl)-N-methylbenzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzimidazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups.

Scientific Research Applications

2-(1H-benzo[d]imidazole-2-carbonyl)-N-methylbenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-benzo[d]imidazole-2-carbonyl)-N-methylbenzamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . The pathways involved often include the inhibition of key enzymes in metabolic or signaling pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad spectrum of biological activities.

    2-(1H-benzo[d]imidazole-2-carbonyl)-N-ethylbenzamide: A similar compound with an ethyl group instead of a methyl group.

    2-(1H-benzo[d]imidazole-2-carbonyl)-N-phenylbenzamide: Another derivative with a phenyl group.

Uniqueness

2-(1H-benzo[d]imidazole-2-carbonyl)-N-methylbenzamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group can affect its binding affinity to molecular targets and its overall pharmacokinetic properties.

Properties

CAS No.

62367-29-7

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

2-(1H-benzimidazole-2-carbonyl)-N-methylbenzamide

InChI

InChI=1S/C16H13N3O2/c1-17-16(21)11-7-3-2-6-10(11)14(20)15-18-12-8-4-5-9-13(12)19-15/h2-9H,1H3,(H,17,21)(H,18,19)

InChI Key

WHBPNEAGUQTSOP-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=CC=C1C(=O)C2=NC3=CC=CC=C3N2

Origin of Product

United States

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